Methyl 6-cyano-1-naphthoate

Description

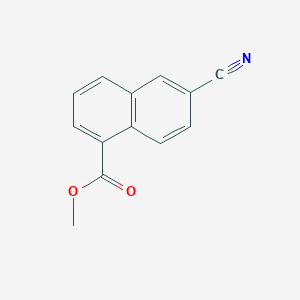

Methyl 6-cyano-1-naphthoate is a naphthalene-derived compound featuring a cyano group at the 6-position and a methyl ester at the 1-position of the naphthalene ring. The cyano group’s electron-withdrawing nature likely influences reactivity, solubility, and stability, distinguishing it from other naphthoate derivatives.

Properties

IUPAC Name |

methyl 6-cyanonaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVMMAPLNOYDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-cyano-1-naphthoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl 6-trifluoromethylsulfonyloxy-1-naphthoate with zinc cyanide in the presence of tetrakis(triphenylphosphine) palladium as a catalyst . The reaction is typically carried out in dimethylformamide (DMF) as the solvent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1-naphthoate undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Common reagents for the reduction of the cyano group include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions can be used for the hydrolysis of the ester group.

Major Products

Reduction: Reduction of the cyano group yields 6-amino-1-naphthoate.

Hydrolysis: Hydrolysis of the ester group yields 6-cyano-1-naphthoic acid.

Scientific Research Applications

Methyl 6-cyano-1-naphthoate has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and cyano groups.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1-naphthoate depends on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions are typically related to the functional groups present in the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituent at the 6-position of the naphthalene ring critically defines the physicochemical and functional properties of these compounds. Below is a detailed comparison with structurally related analogs:

Table 1: Comparative Analysis of Methyl 6-cyano-1-naphthoate and Analogs

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Stability Electron-Withdrawing Groups (-CN): this compound’s cyano group increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to methoxy- or adamantyl-substituted analogs . Electron-Donating Groups (-OCH₃, -NH₂): Methoxy and amino groups enhance resonance stabilization of the ester moiety, improving thermal stability. Methyl 6-amino-2-naphthoate’s amino group also enables participation in diazotization and Schiff base formation . Bulky Substituents (Adamantyl): The adamantyl group in Methyl 6-(adamantan-1-yl)-2-naphthoate introduces steric hindrance, reducing reaction rates in sterically demanding environments .

Physical Properties Melting Points: Methyl 6-amino-2-naphthoate has a relatively high melting point (165°C) due to intermolecular hydrogen bonding, whereas this compound’s polarity may result in a lower melting point . Solubility: Cyano and hydroxy groups enhance solubility in polar solvents (e.g., DMSO, acetone), while adamantyl and methoxy groups favor solubility in non-polar media .

Applications Pharmaceuticals: Methoxy and amino derivatives are widely used as intermediates in drug synthesis (e.g., NSAIDs, antivirals) . This compound’s reactivity could make it valuable in prodrug design. Materials Science: Hydroxy-substituted naphthoates are employed in liquid crystals, while adamantyl derivatives are explored for their rigidity in polymer matrices .

Biological Activity

Methyl 6-cyano-1-naphthoate is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C13H9NO3

- Molecular Weight : 227.22 g/mol

- Structure : Contains a naphthalene ring substituted with a cyano group and an ester functional group.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : It has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing key signaling pathways such as NF-κB, JNK, and p38 MAPK.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The compound's ability to modulate inflammatory responses suggests that it may affect various cytokine pathways and cellular signaling cascades.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Methyl 6-hydroxy-2-naphthoate | Lacks cyano group | Exhibits different reactivity profiles |

| 6-Cyano-2-naphthol | Lacks ester group | Different solubility characteristics |

| Methyl 4-cyano-1-naphthoate | Cyano group at position 4 on naphthalene | Unique electronic properties |

This compound's combination of cyano and hydroxy groups contributes to its distinct chemical behavior, enhancing its potential applications in both industrial and medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.

- Antimicrobial Research : In vitro tests revealed that compounds similar to this compound exhibited notable antimicrobial activity against various bacterial strains. This property opens avenues for developing new antimicrobial agents.

- Synthetic Applications : As a versatile building block in organic synthesis, this compound has been utilized in creating more complex molecules with potential therapeutic effects, showcasing its importance in medicinal chemistry .

Q & A

Basic Research Question

- NMR spectroscopy : and NMR are essential for confirming substitution patterns. The cyano group’s electron-withdrawing effect deshields adjacent protons, causing distinct downfield shifts (e.g., δ 8.5–9.0 ppm for aromatic protons near the cyano group) .

- X-ray crystallography : Single-crystal XRD provides unambiguous structural confirmation. SHELXL refinement tools are widely used to resolve bond lengths and angles, particularly for verifying the planarity of the naphthalene backbone .

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion peaks and isotopic patterns .

What safety protocols and handling practices are recommended for this compound to minimize laboratory exposure risks?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors or dust.

- Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How can researchers address challenges in obtaining high-quality single crystals of this compound for X-ray diffraction analysis?

Advanced Research Question

Crystallization difficulties often arise due to the compound’s planar structure and strong π-π interactions. Methodological solutions include:

- Solvent screening : Test mixed solvents (e.g., dichloromethane/hexane) to optimize crystal growth.

- Temperature gradients : Slow cooling from saturated solutions promotes larger crystal formation.

- Refinement strategies : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, common in aromatic systems .

How should researchers design in vitro and in vivo toxicological studies for this compound to mitigate bias and ensure robust dose-response characterization?

Advanced Research Question

Adopt systematic frameworks from naphthalene derivative toxicology:

- Risk of bias control : Use randomized dosing (Table C-7) and blinded outcome assessments (Table C-6) to minimize selection/performance bias .

- Dose selection : Conduct pilot studies to identify NOAEL (No Observed Adverse Effect Level) ranges.

- Confounding factors : Account for metabolic differences between species using pharmacokinetic modeling .

What strategies can be employed to resolve contradictory data in the literature regarding the reactivity or stability of this compound under varying experimental conditions?

Advanced Research Question

- Meta-analysis : Apply inclusion criteria (Table B-1) to filter studies by exposure route (oral, dermal, inhalation) and health outcomes (hepatic/renal effects) .

- Experimental replication : Standardize conditions (e.g., pH, temperature) to isolate variables causing discrepancies.

- Bias assessment : Classify studies using confidence tiers (High/Very Low) based on randomization and outcome completeness (Table C-6, C-7) .

How can frameworks like PICO and FINER improve the formulation of research questions for studying this compound?

Advanced Research Question

- PICO framework : Define P opulation (e.g., cell lines, animal models), I ntervention (dose/concentration), C omparator (control groups), and O utcome (e.g., cytotoxicity, metabolic stability) .

- FINER criteria : Ensure questions are F easible (adequate lab resources), I nteresting (novelty in naphthalene derivatives), N ovel (e.g., unexplored CYP450 interactions), E thical (IACUC compliance), and R elevant (environmental/health impacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.